1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
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Overview
Description
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of two tert-butyl groups and a hydroxyl group attached to a pyrrolidine ring. It is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of Tert-butyl Groups: The tert-butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using oxidizing agents such as osmium tetroxide or hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Used for large-scale production, where reactants are continuously fed into the reactor, and products are continuously removed.
Chemical Reactions Analysis
Types of Reactions
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate, osmium tetroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Alkylating Agents: Tert-butyl halides, alkyl halides.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Compounds with carbonyl groups.
Reduced Derivatives: Compounds with different alkyl or aryl groups.
Substituted Derivatives: Compounds with substituted tert-butyl groups.
Scientific Research Applications
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets and pathways. The hydroxyl group and tert-butyl groups play a crucial role in its reactivity and interactions. The compound may act as an inhibitor or activator of specific enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxyproline
- 1,2-DI-Tert-butyl (2R,4R)-4-hydroxyglutamate
Uniqueness
This compound is unique due to its specific structural features, such as the presence of two tert-butyl groups and a hydroxyl group on the pyrrolidine ring
Biological Activity
1,2-DI-Tert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity based on diverse research findings and case studies.
Chemical Overview
- Common Name : this compound
- CAS Number : 2580099-55-2
- Molecular Formula : C₁₄H₂₅NO₅
- Molecular Weight : 287.35 g/mol
Research indicates that this compound functions as a non-cleavable linker in antibody-drug conjugates (ADCs) and as a PROTAC linker. Its structural properties enable it to facilitate targeted drug delivery and enhance the efficacy of therapeutic agents by improving their pharmacokinetic profiles .
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. For instance:
- In Vitro Studies : The compound exhibited significant inhibitory effects on various cancer cell lines. A study demonstrated that it inhibited cell viability in MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines in a dose-dependent manner .
- Mechanistic Insights : The mechanism involves the inhibition of specific transporters associated with amino acid uptake in cancer cells. This action reduces the availability of essential nutrients for tumor growth, thereby limiting proliferation .
Neuroprotective Effects
Recent findings suggest that this compound may also exhibit neuroprotective properties:
- Electrophysiological Studies : The compound has shown promise in modulating neurotransmitter transporters, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer Activity | MCF-7 | 0.86 ± 0.11 | |
Anticancer Activity | LnCaP | NA | |
Anticancer Activity | MDA-MB-231 | NA | |
Neuroprotection | Rat ASCT2 Model | 10 |
Case Study 1: Inhibition of ASCT2 Transporter
A detailed study explored the inhibitory effects of this compound on the ASCT2 transporter:
- Methodology : Using electrophysiological recordings and transport assays in proteoliposomes.
- Findings : The compound demonstrated a competitive inhibition mechanism with an IC50 value of approximately 10 µM for glutamine transport .
Case Study 2: Application in Antibody-Drug Conjugates
The compound's role as a linker in ADCs was highlighted in a synthesis study:
Properties
Molecular Formula |
C14H25NO5 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)10-7-9(16)8-15(10)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m1/s1 |
InChI Key |
OXHIVNUWGSCHBD-NXEZZACHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H](CN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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